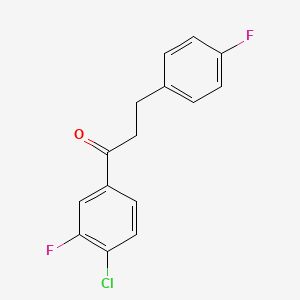

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone

Übersicht

Beschreibung

4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound with the molecular formula C15H11ClF2O. It is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, making it a halogenated ketone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 4-fluoroacetophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

4-chloro-3-fluorobenzoyl chloride+4-fluoroacetophenoneAlCl34’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanol.

Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanoic acid.

Reduction: 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it valuable in the development of new chemical entities.

Biology

Research indicates that 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone may interact with enzymes and metabolic pathways. Preliminary studies suggest potential anticancer activity due to its ability to inhibit key enzymes involved in cancer progression, such as aromatase.

Medicine

This compound is investigated as a precursor in pharmaceutical development, particularly for anticancer agents and other therapeutic compounds. Its structural characteristics may enhance binding affinity to biological targets, improving efficacy in drug design.

Industry

In industrial applications, it is utilized in the production of specialty chemicals and materials. The unique properties imparted by the chlorine and fluorine substitutions make it suitable for creating compounds with specific functionalities.

Research into the biological activity of this compound has highlighted several potential effects:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell growth, particularly in hormone-dependent cancers such as breast cancer.

- Aromatase Inhibition : The compound's structural features may enhance its ability to inhibit aromatase, a critical enzyme in estrogen synthesis.

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential to inhibit growth in various cancer cell lines |

| Aromatase Inhibition | May block estrogen synthesis, relevant for hormone-dependent cancers |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of structurally similar compounds:

- Aromatase Inhibitors : Research on norendoxifen analogues has demonstrated significant aromatase inhibition and binding affinity to estrogen receptors, indicating that modifications to the propiophenone structure could enhance anticancer efficacy.

- Fluorinated Compounds : Studies show that fluorinated compounds often exhibit increased metabolic stability and bioactivity, suggesting that the introduction of fluorine atoms can significantly alter pharmacokinetics and pharmacodynamics.

Wirkmechanismus

The mechanism of action of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone

- 3-Chloro-4’-fluoropropiophenone

- 4-Chloro-3-fluorophenol

Comparison: 4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of the chloro and fluoro groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in the synthesis of targeted pharmaceuticals and agrochemicals.

Biologische Aktivität

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone, with the CAS number 898768-46-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C15H11ClF2O

- Molecular Weight : 280.70 g/mol

- Purity : 97%

- Appearance : Typically available in amber glass bottles for stability and safety during shipping .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly as inhibitors and modulators in various biochemical pathways. The following sections detail specific activities and findings related to this compound.

Aromatase Inhibition

One of the most significant biological activities associated with compounds structurally related to this compound is aromatase inhibition. Aromatase is an enzyme critical in estrogen biosynthesis, making its inhibitors valuable in treating estrogen-dependent cancers, such as breast cancer.

- Case Study : A study demonstrated that analogues of norendoxifen (a compound related to the target compound) exhibited potent aromatase inhibitory activity, with IC50 values significantly lower than traditional treatments like letrozole (IC50 = 5.3 nM) . This suggests that similar compounds may also exhibit competitive inhibition against aromatase.

Estrogen Receptor Modulation

The compound's structural characteristics suggest potential activity as a selective estrogen receptor modulator (SERM). SERMs are crucial in treating hormone receptor-positive breast cancer by selectively activating or blocking estrogen receptors.

- Research Findings : In analogues tested for dual activity against aromatase and estrogen receptors, modifications at specific positions (e.g., para-hydroxyl groups) enhanced binding affinity to estrogen receptors (ER-α and ER-β). This structural optimization is vital for developing effective therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound aids in predicting its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Para-Fluoro | Enhances binding affinity to ER |

| Chloro Group | Modulates aromatase inhibitory potency |

| Hydroxyl Group | Increases both aromatase inhibition and ER binding affinity |

The presence of fluorine atoms appears to enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Pharmacological Applications

Given its potential as an aromatase inhibitor and SERM, this compound could be explored for various pharmacological applications:

- Breast Cancer Treatment : As a dual-action agent targeting both aromatase and estrogen receptors.

- Endocrine Disorders : Potential use in conditions influenced by estrogen levels.

- Research Tool : Useful in studying estrogen-related pathways in various tissues.

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCKLIXCUXTQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644585 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-46-2 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.